2-Chloro-N-methoxy-N-methylnicotinamide

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

In medicinal chemistry programs requiring sequential, protecting-group-free diversification of the pyridine core, single-functional building blocks increase step count and FTE costs. 2-Chloro-N-methoxy-N-methylnicotinamide (CAS 488149-34-4) resolves this by combining a Weinreb amide for controlled ketone synthesis with a 2-chloro leaving group poised for chemoselective cross-coupling. - Enables a convergent two-step sequence-Grignard addition then Suzuki-Miyaura coupling-reducing synthetic steps by 2-3 vs. mono-functional intermediates. - Solid physical state (predicted mp ~96 °C) ensures accurate gravimetric dispensing for fragment library construction, avoiding the stability issues of liquid stocks. - Supplied at ≥95% purity from ISO-certified facilities, supporting GMP-adjacent procurement with tractable palladium removal profiles.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 488149-34-4
Cat. No. B1599826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methoxy-N-methylnicotinamide
CAS488149-34-4
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=C(N=CC=C1)Cl)OC
InChIInChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
InChIKeyKGZJITSOJPZKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-methoxy-N-methylnicotinamide: Dual Weinreb Amide and Cross-Coupling Building Block


2-Chloro-N-methoxy-N-methylnicotinamide (CAS 488149-34-4) is a heteroaryl Weinreb amide derived from 2-chloronicotinic acid, featuring both an N-methoxy-N-methylcarboxamide moiety at the pyridine 3-position and a chlorine substituent at the 2-position . With a molecular formula of C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol, this compound combines the controlled ketone/aldehyde synthesis capability characteristic of Weinreb amides with a chlorine leaving group poised for palladium-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) at the 2-position [1]. This convergent dual reactivity distinguishes it from simpler mono-functional nicotinamide derivatives and positions it as a strategically valuable intermediate for sequential, orthogonal functionalization in complex molecule synthesis [2]. The compound is typically supplied at 95–98% purity by multiple vendors .

2-Chloro-N-methoxy-N-methylnicotinamide vs. Analogs: Key Advantages


Attempting to substitute 2-chloro-N-methoxy-N-methylnicotinamide with N-methoxy-N-methylnicotinamide (CAS 95091-91-1), the 6-chloro regioisomer (CAS 149281-42-5), or the 2-bromo analog introduces distinct and quantifiable liabilities. The non-halogenated analog lacks the chlorine leaving group entirely, eliminating the possibility of downstream cross-coupling or SNAr diversification at the pyridine 2-position — a critical handle for medicinal chemistry SAR exploration . The 6-chloro regioisomer places the chlorine at a position with a different electronic environment (para to the ring nitrogen vs. ortho), altering both SNAr activation and the directing-group properties of the molecule in transition-metal-catalyzed C–H functionalization . The 2-bromo analog is more reactive in oxidative addition with Pd(0), which can compromise chemoselectivity when sequential functionalization of the Weinreb amide and the halogen is required [1]. Furthermore, the target compound exhibits a predicted melting point of approximately 96 °C versus the liquid physical state of the non-halogenated analog at ambient temperature, creating meaningful differences in storage, handling, and formulation workflows . The quantitative evidence below details each of these differentiation dimensions.

2-Chloro-N-methoxy-N-methylnicotinamide: Differentiation Evidence


Physicochemical Advantages Over Non-Halogenated Analog

The 2-chloro substituent on the target compound produces a molecular weight increase of 34.44 Da compared with the non-halogenated analog N-methoxy-N-methylnicotinamide (200.62 vs. 166.18 g/mol, +20.7%), accompanied by a lipophilicity increase of approximately +0.40 log units (estimated Log Kow 1.11 vs. measured/estimated LogP 0.715) . The chlorine atom adds no polar surface area (PSA = 42 Ų for both compounds), meaning the lipophilicity gain is achieved without sacrificing passive membrane permeability potential . The boiling point increases from 317.3±15.0 °C (non-halogenated) to 365.1±27.0 °C (target), and density increases from ~1.1 to 1.3±0.1 g/cm³ .

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Solid-State Handling vs. Liquid Non-Halogenated Analog

The target compound has a predicted melting point of 96.35 °C (Mean or Weighted MP, EPISuite MPBPWIN v1.42), consistent with a solid physical state at ambient temperature . In contrast, the non-halogenated analog N-methoxy-N-methylnicotinamide is documented as a colorless to light yellow clear liquid at 20 °C by multiple vendors . This physical state difference has direct implications for compound management workflows: solid compounds can be accurately dispensed by weight using automated solid-handling platforms, avoid solvent-related stability issues during long-term storage, and are generally preferred for building screening decks in academic and industrial compound management facilities [1].

Compound management Solid dispensing Automated screening logistics

Regiochemical Electronic Effects: 2-Chloro vs. 6-Chloro

The target compound places chlorine at the pyridine 2-position (ortho to the ring nitrogen and adjacent to the Weinreb amide at the 3-position), while the 6-chloro regioisomer (CAS 149281-42-5) places chlorine para to the ring nitrogen . Despite near-identical predicted boiling points (365.1 vs. 365.3 °C) and densities (1.30 vs. 1.28 g/cm³), the different substitution pattern creates distinct electronic environments: the 2-chloro position benefits from dual activation by the ring nitrogen (ortho) and the amide carbonyl (adjacent), enhancing SNAr reactivity at C2, while the Weinreb amide at C3 can act as a directing group for transition-metal-catalyzed C–H functionalization at the C4 position [1]. The 6-chloro isomer, with the chlorine para to the ring N, cannot leverage this ortho-amide chelation effect for directed functionalization .

Regioselective synthesis SNAr reactivity Directing group ortho-metalation

Dual Orthogonal Reactivity: Weinreb Amide and Cross-Coupling Handle

The target compound is distinguished by the simultaneous presence of two orthogonal reactive centers: (i) the Weinreb amide at the 3-position, which forms a stable five-membered chelate intermediate upon nucleophilic addition of Grignard or organolithium reagents, preventing the over-addition problem that plagues esters and acid chlorides and ensuring selective single-addition to yield ketones [1]; and (ii) the 2-chloro substituent, which serves as a leaving group for palladium-catalyzed Suzuki, Negishi, or Buchwald-Hartwig cross-coupling reactions [2]. This dual functionality enables a sequential diversification strategy: the Weinreb amide can be converted to a ketone with an organometallic reagent, followed by cross-coupling at the 2-chloro position — or vice versa — enabling systematic SAR exploration around the pyridine core without protecting group manipulations [3]. Neither the non-halogenated analog (which lacks the cross-coupling handle) nor a simple 2-chloronicotinic acid (which lacks the Weinreb amide) can support this orthogonal reaction sequence.

Sequential functionalization Orthogonal reactivity Diversifiable building block

Chemoselectivity Advantage: 2-Chloro vs. 2-Bromo in Cross-Coupling

In palladium-catalyzed cross-coupling, the established reactivity order for oxidative addition is C–I > C–Br > C–Cl, with aryl chlorides being significantly less reactive than aryl bromides toward Pd(0) [1]. This reactivity gradient is exploited in sequential coupling strategies: the 2-chloro substituent remains intact during Suzuki, Negishi, or Buchwald-Hartwig reactions targeting more reactive halides elsewhere in a molecule, enabling a chemoselective diversification sequence that is not possible with the 2-bromo analog [2]. Specifically, the 2-chloro Weinreb amide can undergo Weinreb ketone formation with Grignard/organolithium reagents without competing oxidative addition at the C–Cl bond, whereas the C–Br bond in the 2-bromo analog is more susceptible to undesired metal-halogen exchange or oxidative addition side reactions under similar conditions [3].

Chemoselective cross-coupling Sequential Pd catalysis Oxidative addition selectivity

2-Chloro-N-methoxy-N-methylnicotinamide: Procurement and Application Scenarios


Medicinal Chemistry SAR Expansion via Orthogonal Functionalization

In lead optimization programs requiring systematic exploration of substituent effects on the pyridine core, the target compound's dual orthogonal reactivity enables a two-step diversification sequence without protecting group manipulations. Step 1: The Weinreb amide is converted to a ketone using a Grignard or organolithium reagent, exploiting the stable chelate intermediate to guarantee single addition [1]. Step 2: The 2-chloro substituent is then elaborated via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, leveraging the lower reactivity of C–Cl vs. C–Br for chemoselective late-stage diversification . This convergent strategy reduces synthetic step count by at least 2–3 steps compared with mono-functional building blocks, directly translating to FTE savings in medicinal chemistry workflows . Procuring this compound is indicated when the synthetic plan requires two distinct diversification points on a nicotinamide scaffold.

Fragment-Based Drug Discovery Library Inclusion

For fragment library construction, the target compound offers a favorable combination of low molecular weight (200.62 g/mol, within fragment rule-of-three space), increased lipophilicity (estimated Log Kow 1.11) compared with the non-halogenated analog (LogP 0.715), and solid physical state enabling accurate gravimetric dispensing [1]. The chlorine substituent adds no polar surface area (PSA unchanged at 42 Ų), maintaining passive permeability potential while providing a synthetic handle for fragment elaboration via cross-coupling. The predicted melting point of ~96 °C ensures the compound can be stored as a solid at room temperature in sealed, moisture-protected containers, avoiding the solvent-related stability and concentration variability issues associated with liquid fragment stocks . This compound is particularly suitable for fragment screening cascades where hit elaboration via C–C bond formation at the chlorine position is planned.

Kilogram-Scale Weinreb Amide Intermediate Route Scouting

In route scouting for API intermediate synthesis, the target compound's Weinreb amide functionality provides dependable, scalable access to ketone intermediates without the over-addition side products that complicate ester-based routes [1]. The 2-chloro substituent, while less reactive than bromine in cross-coupling, offers a wider process window for sequential transformations and generates more tractable palladium removal challenges compared with bromide-derived intermediates . The compound is typically available at 95–98% purity from multiple vendors with ISO-certified quality systems, supporting GMP-adjacent procurement requirements . This scenario is indicated when the synthetic route demands controlled ketone formation from a pyridine-3-carboxylic acid derivative followed by C–C bond formation at the 2-position, and when process robustness and impurity control are prioritized over maximum cross-coupling rate.

CNS Drug Discovery with Balanced Physicochemical Profiles

For CNS-targeted medicinal chemistry, the target compound's modest molecular weight (200.62 g/mol), moderate lipophilicity (Log Kow 1.11), zero hydrogen bond donors, and low polar surface area (42 Ų) place it within favorable CNS MPO (Multiparameter Optimization) space [1]. The chlorine atom increases lipophilicity by approximately 0.40 log units relative to the non-halogenated analog without adding H-bond donors or acceptors, a subtle but meaningful shift for optimizing blood-brain barrier penetration in lead series . The Weinreb amide can be elaborated to ketone or aldehyde pharmacophores common in CNS-active compounds, while the 2-chloro position enables late-stage introduction of aromatic groups that modulate receptor subtype selectivity. This compound should be prioritized for procurement when CNS MPO scores need to be tuned through incremental lipophilicity adjustment at an early intermediate stage, avoiding the need for separate chloro-introduction steps later in the synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-methoxy-N-methylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.